molecular formula C18H19N3O4S B2944046 N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-32-9

N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2944046
CAS No.: 899955-32-9
M. Wt: 373.43
InChI Key: CWSYTJRSUQCPAQ-UHFFFAOYSA-N
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Description

The compound N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide belongs to a class of benzo[d]isothiazol derivatives, which are characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazol core linked to substituted aromatic amides. These compounds are synthesized via nucleophilic substitution or coupling reactions, often involving saccharin derivatives as precursors .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(17(22)19-13-8-10-14(11-9-13)20(2)3)21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-12H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSYTJRSUQCPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (hereafter referred to as compound A ) is a member of a class of organic compounds that exhibit significant biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A has the following structural formula:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 302.38 g/mol

The structure features a dimethylamino group attached to a phenyl ring, which is further connected to a benzo[d]isothiazole moiety. The presence of the dioxido and oxo groups contributes to its reactivity and biological interactions.

Anticancer Properties

Compound A has shown promising anticancer activity in various studies. It acts through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Research indicates that compound A can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is mediated by the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compound A significantly reduces tumor size in xenograft models, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Compound A has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : It also displays antifungal activity against various fungal strains, indicating its potential application in treating fungal infections .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, compound A has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Studies suggest that compound A can reduce inflammation by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB .
  • Antioxidant Potential : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on breast cancer cell lines revealed that compound A reduced cell viability significantly compared to untreated controls. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Activity Assessment

In a comparative study against standard antibiotics, compound A exhibited superior efficacy against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Comparison with Similar Compounds

Comparative Data Table

Compound Name/Structure Substituents Key Activities Synthesis Yield Notable Properties
Target Compound 4-(dimethylamino)phenyl, propanamide Anticancer, antimicrobial (infer) N/A High solubility, flexible linker
N-(4-(4-fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 4-fluorophenoxy, acetamide Antiviral (infer) 52% Moderate electron withdrawal
4j () Phenyl, triazole-acetamide Dengue protease inhibition 90% High yield, rigid structure
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide 2,4-dimethoxyphenyl, propanamide N/A N/A Intermediate solubility

Key Research Findings

Substituent Impact: Electron-donating groups (e.g., dimethylamino) enhance solubility and may improve pharmacokinetic profiles compared to halogenated or methoxy-substituted analogs .

Synthetic Efficiency : Yields for benzo[d]isothiazol derivatives vary widely (52–90%), suggesting room for optimization in the target compound’s synthesis .

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